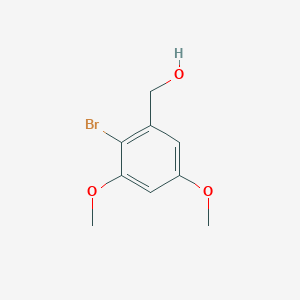

(2-Bromo-3,5-dimethoxyphenyl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

74726-76-4 |

|---|---|

Molecular Formula |

C9H11BrO3 |

Molecular Weight |

247.09 g/mol |

IUPAC Name |

(2-bromo-3,5-dimethoxyphenyl)methanol |

InChI |

InChI=1S/C9H11BrO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-4,11H,5H2,1-2H3 |

InChI Key |

YIPREDUTBGZRQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)Br)CO |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Bromo 3,5 Dimethoxyphenyl Methanol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of (2-Bromo-3,5-dimethoxyphenyl)methanol reveals two primary strategic pathways for its synthesis. The choice of strategy often depends on the availability of starting materials and the desired control over regioselectivity.

Route A: Late-Stage Bromination This approach involves the disconnection of the carbon-bromine (C-Br) bond as the key retrosynthetic step. This pathway identifies (3,5-dimethoxyphenyl)methanol or 3,5-dimethoxybenzaldehyde (B42067) as the immediate precursors. The synthesis would proceed by first establishing the dimethoxy-substituted benzyl (B1604629) alcohol or benzaldehyde, followed by a regioselective bromination at the C-2 position.

Route B: Sandmeyer Reaction An alternative and powerful strategy involves disconnecting the C-Br bond via a diazonium salt intermediate, which in turn points to 3,5-dimethoxyaniline (B133145) as a key starting material. This route leverages the Sandmeyer reaction, a reliable method for introducing a halide at a specific position on an aromatic ring guided by an amino group. The synthesis would involve diazotization of the aniline (B41778) followed by displacement with a bromide source. The methanol (B129727) moiety would be installed either before or after the bromination step through functional group interconversion of an aldehyde.

Strategies for Carbon-Bromine Bond Formation

The introduction of a bromine atom onto the electron-rich dimethoxybenzene ring is a critical step. The two primary strategies are electrophilic aromatic substitution and the Sandmeyer reaction.

Electrophilic Aromatic Bromination : This is the most direct method for forming the C-Br bond. The two methoxy (B1213986) groups are strong activating, ortho-para directing groups. In the 3,5-disubstituted pattern, the 2, 4, and 6 positions are activated. Electrophilic substitution at the C-2 position is sterically hindered compared to the C-4 position. Therefore, achieving high regioselectivity can be challenging and often requires specific brominating agents and conditions to favor substitution at the desired C-2 position. nih.govmdma.ch Reagents such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂) are commonly used. mdma.chchemicalbook.com The choice of solvent and catalyst can significantly influence the outcome and selectivity of the reaction. rsc.org

Sandmeyer Reaction : This classic transformation provides an alternative and often more regiochemically precise route. wikipedia.orglscollege.ac.in The synthesis begins with an aromatic amine, in this case, 3,5-dimethoxyaniline. The amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org The subsequent treatment of this diazonium salt with a copper(I) bromide (CuBr) catalyst facilitates the replacement of the diazonium group with a bromine atom, yielding the aryl bromide with high fidelity. lscollege.ac.insemanticscholar.org This method is particularly valuable when direct bromination lacks the required regioselectivity.

Approaches to Aromatic Methoxylation and Hydroxyl Group Installation

Aromatic Methoxylation : For a molecule like this compound, the 3,5-dimethoxy substitution pattern is typically incorporated from the start of the synthesis. Commercially available precursors such as 3,5-dimethoxybenzaldehyde or 3,5-dimethoxyaniline already possess the required methoxy groups, making de novo methoxylation unnecessary.

Hydroxyl Group Installation : The most common and efficient method for installing the benzylic hydroxyl group is through the reduction of a corresponding carbonyl compound. The retrosynthetic analysis points to 2-Bromo-3,5-dimethoxybenzaldehyde as the key intermediate. This aldehyde can be readily reduced to the primary alcohol using a variety of mild reducing agents. This functional group interconversion is a standard and high-yielding reaction in organic synthesis. libretexts.org

Synthesis of Advanced Intermediates and Precursors

The synthesis of this compound hinges on the effective preparation of a key brominated aldehyde intermediate.

Preparation of Brominated Dimethoxybenzaldehydes

The direct precursor to the target compound is 2-Bromo-3,5-dimethoxybenzaldehyde. A highly efficient method for its synthesis involves the direct electrophilic bromination of 3,5-dimethoxybenzaldehyde. chemicalbook.com The use of N-Bromosuccinimide (NBS) in a chlorinated solvent like dichloromethane (B109758) (DCM) has been shown to provide the desired product with excellent yield and regioselectivity. The reaction proceeds by adding NBS portionwise to a cooled solution of the aldehyde and stirring at room temperature. chemicalbook.com This method has been successfully implemented on both small and gram scales, demonstrating its robustness. chemicalbook.com

| Scale | Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Small Scale (5.02 mmol) | 3,5-dimethoxybenzaldehyde | NBS (1.0 equiv) | DCM | 0 °C to RT | 18 h | 91% | chemicalbook.com |

| Gram Scale (60.2 mmol) | 3,5-dimethoxybenzaldehyde | NBS (1.0 equiv) | DCM | 0 °C to RT | 18 h | 98% | chemicalbook.com |

Functional Group Interconversions Leading to the Methanol Moiety

The final step in the synthesis is the conversion of the aldehyde functional group in 2-Bromo-3,5-dimethoxybenzaldehyde to a primary alcohol. This is reliably achieved through reduction with a mild hydride-donating agent. jconsortium.com

Sodium borohydride (B1222165) (NaBH₄) is the most commonly employed reagent for this transformation due to its selectivity, ease of handling, and compatibility with a wide range of functional groups. libretexts.orgugm.ac.id The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol (B145695), at or below room temperature. libretexts.org The aldehyde is reduced quickly and cleanly to the corresponding benzyl alcohol in high yield. researchgate.net For instance, the reduction of a similar substrate, 6-bromo-2,5-dimethoxybenzaldehyde, with sodium borohydride in 95% ethanol afforded the corresponding alcohol in 86% yield. tandfonline.com

| Reactant | Product | Reagent | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-3,5-dimethoxybenzaldehyde | This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | High (>85%) | tandfonline.com |

Optimization of Reaction Parameters

To ensure efficiency and maximize yield, the optimization of reaction parameters for the key synthetic steps is crucial.

Bromination Step : The electrophilic bromination of 3,5-dimethoxybenzaldehyde is a critical, regioselective reaction.

Brominating Agent : While molecular bromine can be used, N-Bromosuccinimide (NBS) is often preferred as it is a solid, easier to handle, and can lead to higher selectivity, minimizing over-bromination. chemicalbook.comwku.edu

Solvent : Dichloromethane (DCM) is an effective solvent for this reaction, as demonstrated by the high yields achieved. chemicalbook.com Acetonitrile (B52724) is another solvent known to promote highly regioselective brominations with NBS. nih.gov

Temperature : Initiating the reaction at a lower temperature (0 °C) before allowing it to warm to room temperature helps control the reaction rate and prevent potential side reactions. chemicalbook.com

Additives : While not required for this specific substrate, the reactivity of NBS can be enhanced with catalytic additives that activate it through halogen bonding in other systems. nsf.govacs.org

Reduction Step : The reduction of the aldehyde to the alcohol is generally a straightforward and high-yielding process.

Reducing Agent : Sodium borohydride is the optimal choice for its chemoselectivity, as it will not reduce other functional groups like esters or acids under standard conditions. libretexts.org Lithium aluminum hydride (LiAlH₄) is a stronger reducing agent but is less selective and requires stricter anhydrous conditions.

Solvent : Protic solvents like methanol or ethanol are ideal for NaBH₄ reductions as they also serve to protonate the resulting alkoxide intermediate. libretexts.org

Temperature : The reaction is typically exothermic and can be run at room temperature or slightly below to ensure maximum control. ugm.ac.id

Stoichiometry : A slight excess of NaBH₄ is generally used to ensure the complete conversion of the aldehyde.

Reagent and Catalyst Selection for Regio- and Chemoselective Bromination

The synthesis of this compound or its immediate precursors, such as 2-Bromo-3,5-dimethoxybenzaldehyde, hinges on the regioselective bromination of the 3,5-dimethoxy-substituted aromatic ring. The two methoxy groups are strongly activating and ortho-, para-directing, which means the incoming electrophile is directed to the 2, 4, and 6 positions. savemyexams.com The primary challenge is to achieve selective bromination at the C2 position while avoiding reactions at the C4 and C6 positions or benzylic bromination.

N-Bromosuccinimide (NBS) is a frequently employed reagent for this transformation. Research has shown that the reaction of 3,5-dimethoxybenzaldehyde with one equivalent of NBS in dichloromethane can produce 2-Bromo-3,5-dimethoxybenzaldehyde in high yield. chemicalbook.com This aldehyde can then be readily reduced to the target alcohol. The use of NBS is favored as it is a solid, safer to handle than liquid bromine, and can provide high selectivity under controlled conditions. nih.gov

Acid catalysts can be used in conjunction with NBS to enhance reactivity and selectivity. For instance, the combination of NBS and p-toluenesulfonic acid (pTsOH) in methanol has been shown to be highly effective for the mono ortho-bromination of various phenol (B47542) derivatives, often resulting in excellent yields and high selectivity. nih.gov Other catalytic systems for the bromination of phenols and their ethers include I(III)-based reagents like the one generated from PIDA (phenyliodine diacetate) and aluminum tribromide (AlBr₃), which operates under mild conditions. rsc.org

Alternative brominating agents have also been explored to optimize selectivity. Potassium tribromide (KBr₃), generated from potassium bromide and bromine, has been used for the selective monobromination of dimethoxybenzenes, effectively suppressing the formation of dibrominated byproducts. google.com The choice of reagent is critical for directing the substitution pattern and minimizing undesired side reactions.

The following table summarizes various reagents used for the regioselective bromination of activated aromatic rings, which are relevant to the synthesis of the target compound.

| Reagent/Catalyst System | Substrate Type | Key Features | Selectivity | Reference |

| NBS | 3,5-Dimethoxybenzaldehyde | Mild conditions, solid reagent | High yield of 2-bromo isomer | chemicalbook.com |

| NBS / pTsOH | Phenol derivatives | Acid-catalyzed, rapid reaction | Excellent ortho-selectivity | nih.gov |

| PIDA / AlBr₃ | Phenols and phenol-ethers | I(III)-based reagent, mild conditions | Good yields for various arenes | rsc.org |

| KBr₃ | 1,4-Dimethoxybenzene (B90301) | Suppresses di-bromination | Enriched monobromo product | google.com |

| Oxone® / NH₄Br | Electron-rich arenes | Green oxidant, mild conditions | Good yields of monobrominated products | organic-chemistry.org |

| Ru(bpy)₃Cl₂ / CBr₄ | Phenols | Visible-light photoredox catalysis | High yield and regioselectivity | nih.govbeilstein-journals.org |

Stereochemical Control in Chiral Analogue Synthesis (if applicable)

The parent compound, this compound, is achiral as the benzylic carbon is not a stereocenter. Therefore, stereochemical control is not a factor in its direct synthesis.

However, if chiral analogues were to be synthesized, for instance, by introducing a substituent on the benzylic carbon to create a stereocenter (e.g., 1-(2-Bromo-3,5-dimethoxyphenyl)ethanol), methods for stereochemical control would become crucial. While specific studies on chiral analogues of this particular compound are not prominent, general principles of asymmetric synthesis would apply. This could involve the asymmetric reduction of a corresponding ketone precursor using chiral reducing agents or catalysts.

In the broader context of bromination reactions, stereospecific outcomes have been observed. For example, studies on the radical bromination of chiral β-aryl alcohols have demonstrated that the choice of reaction conditions can lead to either inversion or retention of configuration at a stereocenter adjacent to the reacting site, sometimes involving mechanistic pathways like 1,2-aryl migration. nih.gov Such principles would be foundational for designing synthetic routes to chiral analogues of this compound.

Solvent Effects and Reaction Kinetics Analysis

The choice of solvent can significantly influence the rate and selectivity of the electrophilic bromination of aromatic compounds. The polarity of the solvent plays a crucial role in stabilizing charged intermediates or transition states that form during the reaction.

For the bromination of phenols with NBS, studies have shown that reactions proceed faster in more polar solvent systems like aqueous acetic acid compared to pure acetic acid. This acceleration is attributed to the increased ionizing power of the solvent, which facilitates reactions involving the development of charge in the transition state. The ortho-to-para product ratio in brominations with NBS is also known to be highly dependent on the solvent. rsc.org For example, using chlorinated solvents can favor the formation of the ortho-isomer. rsc.org

Reaction kinetics are also strongly affected by pH. The bromination of phenols often shows optimal reactivity in acidic media. chemrxiv.org A study comparing a KBr-KBrO₃ system in acetic acid/water with an NBS-KBr system in acetonitrile found that the reaction rates decreased as the pH increased from acidic to basic conditions. chemrxiv.org The mechanism often involves the formation of an initial complex between the substrate and the brominating agent (like NBS), which then breaks down to form the products. The rate of this breakdown can be the rate-determining step and is influenced by the solvent environment.

The table below illustrates the impact of different solvents on aromatic bromination reactions.

| Solvent | Brominating System | Observation | Reference |

| Aqueous Acetic Acid | NBS | Faster reaction rate than in pure acetic acid. | |

| Acetonitrile | NBS-KBr | Optimal reactivity at pH 4. | chemrxiv.org |

| Methanol | NBS / pTsOH | Dramatic rate acceleration for ortho-bromination. | nih.gov |

| Dichloromethane | NBS | Effective for selective bromination of 3,5-dimethoxybenzaldehyde. | chemicalbook.com |

| Carbon Tetrachloride | NBS | Traditional solvent, now largely replaced due to toxicity. | lookchem.com |

| 1,1,1-Trichloroethane | NBS | A suitable, less toxic alternative to CCl₄. | lookchem.com |

Innovative and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the development of innovative and sustainable methods that are safer, more efficient, and environmentally benign.

Green Chemistry Principles in this compound Production

Several green chemistry principles can be applied to the synthesis of this compound. A key area is the replacement of hazardous reagents and solvents.

Atom Economy and Safer Reagents: Traditional bromination using molecular bromine (Br₂) is hazardous due to its toxicity and volatility. A greener approach is the in situ generation of bromine from less hazardous, solid sources like sodium bromide (NaBr) or ammonium (B1175870) bromide (NH₄Br) using a mild oxidizing agent. organic-chemistry.orgresearchgate.net Oxone® (potassium peroxymonosulfate) is an example of such an oxidant that allows for efficient bromination in greener solvents like water or methanol. organic-chemistry.org

Solventless Reactions: Performing reactions without a solvent minimizes waste and simplifies purification. Solvent-free methods for the bromination of aromatic compounds have been developed, for instance, by grinding solid reagents like 1,4-dimethoxybenzene with sodium bromide and Oxone®. chemspider.com Another approach involves the in situ, solvent-free generation of molecular bromine from solid KNO₃ and gaseous HBr, which is then used to brominate a solid aromatic substrate mixed in. researchgate.net

Catalysis: The use of catalysts is a core principle of green chemistry. Photoredox catalysis, which uses visible light as a renewable energy source, offers a mild and efficient method for bromination. nih.govbeilstein-journals.org In one such system, a ruthenium-based photocatalyst generates the brominating species in situ from CBr₄ under visible light irradiation. nih.govbeilstein-journals.org

Flow Chemistry and Automated Synthesis Approaches

Flow chemistry, or continuous-flow synthesis, offers significant advantages in terms of safety, efficiency, and scalability, particularly for hazardous reactions like bromination.

By generating and immediately consuming highly reactive or toxic reagents like Br₂ in situ within a closed-loop flow reactor, the risks associated with handling and accumulation are minimized. researchgate.netmdpi.com A typical setup involves pumping streams of a bromide source (e.g., HBr) and an oxidant (e.g., NaOCl) into a micromixer to generate bromine, which then merges with a stream of the aromatic substrate. The reaction occurs within a residence time coil, followed by an in-line quenching step to neutralize any unreacted bromine before the product is collected. researchgate.netmdpi.com This approach provides precise control over reaction parameters such as temperature, pressure, and stoichiometry, often leading to higher yields and purities compared to batch processes. researchgate.net

The modular nature of flow chemistry lends itself to automation. Automated synthesis platforms can combine multiple flow modules to perform multi-step syntheses, including reaction, separation, and purification, without manual intervention. mpg.de Such a system could be programmed to perform the bromination of a precursor like 3,5-dimethoxybenzyl alcohol, followed by an in-line purification and subsequent reaction steps, enabling rapid and efficient production of this compound.

Chemical Reactivity and Mechanistic Transformations of 2 Bromo 3,5 Dimethoxyphenyl Methanol

Reactions Involving the Aromatic Bromine Atom

The bromine atom on the electron-rich dimethoxy-substituted benzene (B151609) ring is a versatile handle for various synthetic transformations. Its reactivity is influenced by the electronic effects of the methoxy (B1213986) groups and the steric hindrance they may impose. Key reactions at this position include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, halogen-metal exchange, and reductive dehalogenation.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically involves a two-step process: nucleophilic attack to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity.

For an SNAr reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of (2-Bromo-3,5-dimethoxyphenyl)methanol, the benzene ring is substituted with two electron-donating methoxy groups, which deactivate the ring towards nucleophilic attack. Consequently, this substrate is generally unreactive under standard SNAr conditions.

There are two main mechanisms for nucleophilic substitution on aryl bromides: the SNAr mechanism, which requires electron-withdrawing substituents, and the benzyne (B1209423) mechanism, which occurs under strongly basic conditions with a hydrogen ortho to the bromine. gla.ac.uk While specific examples of SNAr reactions with this compound are not prevalent in the literature, related transformations on highly activated systems, such as dinitro-substituted haloarenes, proceed readily. For instance, compounds like 5-chloro-6-bromo-2,4-dinitrobenzoic acid can undergo nucleophilic substitution where a nucleophile displaces the halogen. google.com However, the electronic properties of this compound make it an unsuitable candidate for this reaction pathway.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. While direct Suzuki coupling of this compound has not been extensively documented, the transformation of its derivatives has been successfully demonstrated. For example, the boronic acid derived from a protected form of the parent alcohol, 2-bromo-3,5-dimethoxy-1-(triisopropylsiloxymethyl)benzene, was coupled with iodobenzene. The reaction, using a palladium catalyst such as Pd₂(dba)₃ and cesium fluoride (B91410) as the base, yielded the corresponding biphenyl (B1667301) product in high yield. This indicates the viability of the Suzuki-Miyaura reaction at the 2-position of the 3,5-dimethoxybenzene scaffold.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| Boronic acid of protected this compound | Iodobenzene | Pd₂(dba)₃ | CsF | DME | Coupled biaryl product | 89 |

This table illustrates a representative Suzuki-Miyaura coupling reaction involving a derivative of the target compound.

The Sonogashira coupling reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. This reaction would theoretically allow for the introduction of an alkynyl group at the C2 position of this compound, leading to the formation of a 2-alkynyl-3,5-dimethoxybenzyl alcohol derivative.

The Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. This reaction could be employed to introduce a vinyl group at the bromine-bearing carbon of this compound.

Halogen-Metal Exchange and Subsequent Electrophilic Quenches

Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into organometallic reagents. This is typically achieved by treating the halide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures.

For this compound, the bromine atom can be exchanged with lithium. However, the acidic proton of the primary alcohol would be deprotonated first by the organolithium reagent. Therefore, the alcohol functionality must be protected prior to the exchange reaction. A study by Macklin (2010) demonstrated this process using 2-bromo-3,5-dimethoxy-1-(triisopropylsiloxymethyl)benzene, a TIPS-protected version of the target molecule. Treatment of this protected compound with n-BuLi in THF at -78 °C resulted in the formation of the corresponding aryllithium species.

This highly reactive organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. For instance, quenching the aryllithium with trimethyltin (B158744) chloride (Me₃SnCl) yielded the corresponding trimethylstannane (B102407) derivative. Alternatively, reaction with triisopropyl borate (B1201080) (B(Oi-Pr)₃) followed by acidic workup afforded the boronic acid, a key intermediate for Suzuki-Miyaura coupling reactions.

This lithiation-stannylation or lithiation-borylation sequence highlights the utility of halogen-metal exchange as a strategic step to access other valuable synthetic intermediates from this compound.

| Starting Material | Reagent 1 | Reagent 2 | Product |

| TIPS-protected this compound | n-BuLi | Me₃SnCl | Trimethylstannane derivative |

| TIPS-protected this compound | n-BuLi | B(Oi-Pr)₃ | Boronic acid derivative |

This table summarizes the halogen-metal exchange and subsequent electrophilic quench reactions performed on a protected form of this compound.

Reductive Dehalogenation Pathways

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation, metal-mediated reduction (e.g., with zinc or tin), or hydride transfer reactions. For aryl halides, palladium-catalyzed hydrogenation is a common and efficient method. In this process, the C-Br bond is cleaved and replaced by a C-H bond. Applying this to this compound would yield (3,5-dimethoxyphenyl)methanol. While this specific transformation is not detailed in the available literature, the general applicability of such reactions is well-established for aryl bromides.

Transformations at the Primary Alcohol Functionality

The primary benzylic alcohol group in this compound is another key site for chemical modification, with oxidation being one of the most fundamental transformations.

Oxidation Reactions and Their Mechanisms

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidant used and the reaction conditions. The benzylic position of this compound makes its alcohol group particularly susceptible to oxidation.

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, milder oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose. libretexts.org These reagents can convert primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. The product of such a reaction with this compound would be 2-Bromo-3,5-dimethoxybenzaldehyde.

The mechanism of oxidation by chromium(VI) reagents like PCC involves the formation of a chromate (B82759) ester intermediate. libretexts.org A base then abstracts a proton from the carbon bearing the oxygen, leading to an E2-like elimination that forms the carbon-oxygen double bond and reduces the chromium from Cr(VI) to Cr(IV). libretexts.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, Jones reagent), will oxidize the primary alcohol all the way to a carboxylic acid. masterorganicchemistry.com This transformation on this compound would produce 2-Bromo-3,5-dimethoxybenzoic acid. The reaction typically proceeds through the intermediate aldehyde, which is then rapidly hydrated and further oxidized. The mechanism for benzylic oxidation with KMnO₄ can be complex but is thought to involve the homolytic cleavage of the C-H bond to form a benzylic radical as an initial step. masterorganicchemistry.com

| Starting Material | Oxidizing Agent | Product |

| This compound | PCC or DMP | 2-Bromo-3,5-dimethoxybenzaldehyde |

| This compound | KMnO₄ or H₂CrO₄ | 2-Bromo-3,5-dimethoxybenzoic acid |

This table outlines the expected products from the oxidation of this compound with different types of oxidizing agents.

Derivatization: Esterification, Etherification, and Amidation

The primary alcohol functionality of this compound is a prime site for derivatization reactions, allowing for the synthesis of a variety of esters, ethers, and, through multi-step procedures, amides. These transformations are fundamental in modifying the compound's physical and chemical properties.

Esterification: The conversion of the hydroxyl group to an ester can be readily achieved through standard esterification protocols. This typically involves reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, with more reactive carboxylic acid derivatives such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine.

Etherification: The synthesis of ethers from this compound can be accomplished via methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to yield the desired ether.

Amidation: Direct amidation of the alcohol is not feasible. However, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, which can then be displaced by an amine. Alternatively, the alcohol can be oxidized to the corresponding carboxylic acid, which can then undergo standard amide coupling reactions with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI). While direct examples involving this compound are not prominent in the literature, derivatization of similar substituted aromatic systems is common. For instance, related brominated dimethoxy-anilines have been successfully N-alkylated to form more complex sulfonamides. nih.gov

| Derivatization Type | Typical Reagents | Product Class |

|---|---|---|

| Esterification | Carboxylic Acid Halide/Anhydride, Base (e.g., Pyridine) | Arylmethyl Ester |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | Arylmethyl Ether |

| Amidation (multi-step) | 1. Oxidation to Carboxylic Acid 2. Amine, Coupling Agent (e.g., DCC) | Aryl Amide |

Dehydration and Rearrangement Processes

The dehydration of benzylic alcohols typically requires strong acid catalysis and heat. For this compound, intermolecular dehydration could lead to the formation of a dibenzyl ether. Intramolecular dehydration to form a styrene (B11656) derivative is not possible due to the absence of a hydrogen atom on the adjacent carbon of a side chain.

Rearrangement processes for this molecule are not commonly observed under standard conditions. Carbocation rearrangements, which can occur during acid-catalyzed reactions, are generally unfavorable for this substrate as the primary benzylic carbocation that would be formed is already stabilized by the adjacent aromatic ring. Any rearrangement would likely require harsh conditions leading to a loss of aromaticity or complex mixtures.

Electrophilic and Nucleophilic Reactions on the Aromatic Ring System

The substitution pattern on the aromatic ring of this compound provides a rich platform for further functionalization through electrophilic and nucleophilic reactions.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org In this compound, several groups can potentially direct metalation.

The hydroxymethyl group, upon deprotonation by the organolithium base, forms a lithium alkoxide (-CH₂OLi), which is a potent DMG. The two methoxy groups are also well-established DMGs. wikipedia.org The regiochemical outcome of the lithiation will depend on the relative directing strength of these groups and the reaction conditions. Generally, the order of directing ability is -OCONR₂ > -CH₂OLi > -OMe. organic-chemistry.orguwindsor.ca

Given the substitution pattern, the most probable sites for deprotonation are C4 and C6. The C6 position is ortho to both a methoxy group and the powerful -CH₂OLi directing group, making it a highly likely site for lithiation. The C4 position is ortho to the other methoxy group. The bromine at C2 will exert an electron-withdrawing inductive effect, increasing the acidity of the adjacent C6 proton, further favoring deprotonation at this site. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., CO₂, I₂, aldehydes) to introduce a new substituent at the C6 position with high regioselectivity. wikipedia.orgorganic-chemistry.org

| Directing Group | Relative Strength | Directed Position(s) |

|---|---|---|

| -CH₂OLi (from alcohol) | Strong | C6 |

| 3-OMe | Moderate | C4 |

| 5-OMe | Moderate | C4, C6 |

Selective Demethylation of Methoxy Groups

The selective cleavage of one or both of the aryl methyl ether linkages can be a valuable transformation. This is typically achieved using strong Lewis acids, such as boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃), or strong protic acids like hydrobromic acid (HBr). mdpi.com

The mechanism involves coordination of the Lewis acid to the oxygen atom of the methoxy group, followed by nucleophilic attack by a bromide ion (from the reagent or solvent) on the methyl group in an SN2 fashion, releasing the free phenol (B47542).

Achieving selectivity between the two methoxy groups at the C3 and C5 positions can be challenging. Selectivity might be influenced by steric factors or by chelation control if the reagent can coordinate to both the hydroxymethyl group and one of the methoxy groups. For instance, the C3-methoxy group is sterically more hindered due to the adjacent bromine atom, which might influence the rate of its cleavage compared to the C5-methoxy group. A study on a related 1-bromo-2-methoxy-4-methyl-3-nitrobenzene (B2714536) system demonstrated successful demethylation using boron trichloride, highlighting the utility of this reagent for cleaving sterically hindered methoxy groups. mdpi.com

Multi-Component Reactions and Annulation Strategies

This compound can serve as a building block in more complex synthetic strategies, including multi-component reactions (MCRs) and annulation reactions to construct fused ring systems.

Multi-Component Reactions: MCRs are powerful tools for building molecular complexity in a single step. semanticscholar.org While the alcohol itself may not be a direct participant, its oxidation to the corresponding aldehyde, (2-Bromo-3,5-dimethoxy)benzaldehyde, provides a substrate suitable for a wide range of MCRs, such as the Biginelli or Hantzsch reactions. For example, a multicomponent condensation of a substituted 2-hydroxy-3-methoxybenzaldehyde (B140153) with 3-amino-1,2,4-triazole and acetone (B3395972) has been shown to produce complex triazolopyrimidine structures. semanticscholar.org This suggests that the aldehyde derived from the title compound could be a valuable precursor in combinatorial chemistry and the synthesis of heterocyclic libraries.

Annulation Strategies: Annulation refers to the formation of a new ring fused to an existing one. The functional groups on this compound offer several handles for annulation. For instance, a functional group introduced at the C6 position via Directed ortho-Metalation could subsequently react with the hydroxymethyl group (or a derivative) to form a new heterocyclic ring. Additionally, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a side chain, which can then undergo an intramolecular cyclization to form a fused ring system.

Detailed Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the key reactions of this compound is crucial for controlling reaction outcomes and designing synthetic routes.

Mechanism of Directed Ortho-Metalation: The DoM process begins with the deprotonation of the most acidic proton, the hydroxyl proton, by the organolithium reagent (e.g., n-BuLi). The resulting lithium alkoxide then acts as a powerful coordinating group. The organolithium reagent, which exists as an aggregate in solution, coordinates to the lithium alkoxide. baranlab.org This brings the butyl anion into close proximity to the ortho-protons of the ring, an effect known as the Complex Induced Proximity Effect (CIPE). baranlab.org This proximity facilitates the deprotonation of the most kinetically accessible and acidic ortho-proton, which is at the C6 position, to form a new carbon-lithium bond. This dilithiated intermediate is then quenched with an electrophile.

Mechanism of Etherification (Williamson Synthesis): This classic SN2 reaction proceeds in two steps. First, a strong base (e.g., NaH) removes the acidic proton from the primary alcohol, forming a potent nucleophile, the sodium salt of this compound. In the second step, this alkoxide attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide). The reaction proceeds via a backside attack, leading to the displacement of the halide leaving group and the formation of the C-O bond of the new ether.

Mechanism of Demethylation with BBr₃: The demethylation of the methoxy groups with boron tribromide, a strong Lewis acid, initiates with the donation of a lone pair of electrons from the methoxy oxygen to the empty p-orbital of the boron atom. This forms a Lewis acid-base adduct. This coordination weakens the oxygen-methyl bond and makes the methyl carbon highly electrophilic. A bromide ion, either from another molecule of BBr₃ or from the dissociated complex, then acts as a nucleophile, attacking the methyl group and cleaving the C-O bond. This process is repeated for the remaining B-Br bonds and can occur on both methoxy groups, often requiring careful control of stoichiometry and temperature to achieve selective monodemethylation.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3,5 Dimethoxyphenyl Methanol and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

No experimental HRMS data, including exact mass measurements or fragmentation patterns for (2-Bromo-3,5-dimethoxyphenyl)methanol, were found in the searched resources.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation

A crystal structure for this compound has not been deposited in the Cambridge Structural Database or reported in available literature. Consequently, information on its absolute configuration and solid-state conformation is unknown.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Specific FT-IR and Raman spectra for this compound, along with corresponding vibrational assignments, are not available.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of analytical methods used to investigate the three-dimensional structure of chiral molecules. These techniques rely on the differential interaction of chiral substances with left- and right-circularly polarized light. However, the applicability of these methods is fundamentally dependent on the molecule being chiral, meaning it must be non-superimposable on its mirror image.

A detailed structural analysis of this compound reveals that the molecule is achiral. Chirality in organic molecules typically arises from the presence of a stereocenter, which is a carbon atom bonded to four different substituents. In the case of this compound, no such stereocenter exists. The carbon atom of the methanol (B129727) group (-CH₂OH) is bonded to two hydrogen atoms, a hydroxyl group, and the substituted phenyl ring, and is therefore not a chiral center. Furthermore, the molecule possesses a plane of symmetry that bisects the bromophenyl ring, rendering it achiral.

Because this compound is achiral, it does not exhibit optical activity. Consequently, it will not produce a signal in either CD or ORD spectroscopy. Therefore, chiroptical spectroscopy is not an applicable or relevant technique for the stereochemical characterization of this particular compound. The absence of chirality means there are no enantiomers to distinguish, and thus no chiroptical phenomena to observe.

For these reasons, there are no research findings or data tables related to the CD or ORD analysis of this compound. The principles of chiroptical spectroscopy are confined to the study of chiral molecules, a category to which this compound does not belong.

Computational and Theoretical Studies of 2 Bromo 3,5 Dimethoxyphenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the electronic characteristics of molecules. For a compound like (2-bromo-3,5-dimethoxyphenyl)methanol, these methods would elucidate the distribution of electrons and the nature of chemical bonds, which are critical for understanding its reactivity and properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are crucial in chemical reactions.

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the "electron-donating" orbital. A molecule with a high-energy HOMO is more likely to donate electrons and act as a nucleophile. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring, influenced by the electron-donating methoxy (B1213986) groups and the bromine atom.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the "electron-accepting" orbital. A molecule with a low-energy LUMO is a better electron acceptor, or electrophile. The LUMO of this compound would be expected to have significant contributions from the C-Br antibonding orbital, suggesting a potential site for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

A hypothetical data table for FMO analysis is presented below, illustrating the type of data that would be generated from such a study.

| Orbital | Energy (eV) | Key Atomic Contributions |

| HOMO | -8.5 | Phenyl Ring, Methoxy Oxygen Atoms |

| LUMO | -1.2 | C-Br bond, Phenyl Ring |

| HOMO-LUMO Gap | 7.3 | - |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within a molecule is rarely uniform. This uneven distribution creates regions of partial positive and negative charge, which can be visualized using an electrostatic potential (ESP) surface.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom of this compound. These charges would reveal the electrophilic and nucleophilic centers. For example, the oxygen atoms of the methoxy and hydroxyl groups would be expected to carry partial negative charges, while the carbon atoms attached to them, the bromine atom, and the hydroxyl proton would be more positive.

Electrostatic Potential (ESP) Surface: An ESP map provides a visual representation of the charge distribution. Red-colored regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack. Blue-colored regions represent areas of low electron density (positive potential), which are susceptible to nucleophilic attack. For this molecule, red areas would be anticipated around the oxygen atoms, while blue areas might be found near the hydroxyl hydrogen and the carbon atom bonded to bromine.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. It provides a good balance between accuracy and computational cost, making it suitable for investigating complex reaction pathways.

Calculation of Activation Energies and Reaction Pathways

DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

Reaction Pathways: By following the intrinsic reaction coordinate (IRC), a reaction pathway can be traced from the transition state to the reactants and products. This confirms that the located transition state connects the desired species.

Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy indicates a faster reaction. DFT is a powerful tool for comparing the feasibility of different proposed reaction mechanisms by calculating their respective activation energies. For instance, one could investigate the mechanism of a nucleophilic substitution at the benzylic carbon or the carbon bearing the bromine atom.

A hypothetical data table for a substitution reaction is shown below.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State | +25.3 |

| 3 | Products | -10.1 |

Note: The values in this table are illustrative and not based on actual calculations.

Solvation Models and Their Impact on Reactivity

Reactions are often carried out in a solvent, which can have a significant impact on reactivity. Solvation models are used in computational chemistry to account for the effects of the solvent.

Explicit Solvation: In this model, individual solvent molecules are included in the calculation. This is computationally expensive but can provide a detailed picture of solute-solvent interactions.

Implicit Solvation (Continuum Models): Here, the solvent is treated as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) are widely used. These models are less computationally demanding and often provide a good description of bulk solvent effects on reaction energies and geometries. The choice of solvent can dramatically alter the calculated activation energies and even change the preferred reaction pathway.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time.

MD simulations would allow for the exploration of the conformational landscape of this compound. The molecule has several rotatable bonds (e.g., the C-O bonds of the methoxy groups and the C-C bond of the methanol (B129727) group), leading to different possible conformations. MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial as the reactivity of a molecule can be conformation-dependent.

Furthermore, MD simulations can provide insights into intermolecular interactions. By simulating a system containing multiple molecules of this compound, one could study how they interact with each other in the condensed phase. This would reveal information about hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions, which are important for understanding the physical properties of the compound, such as its melting and boiling points.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are a subset of chemometrics that aim to build mathematical models correlating the chemical structure of a compound with its reactivity. These models are developed by calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features, and then using statistical methods to find a relationship with an experimentally determined or computationally predicted reactivity parameter.

For aromatic compounds such as this compound, QSRR models can be valuable in predicting various aspects of their reactivity, including reaction rates, equilibrium constants, and susceptibility to metabolic transformation. Descriptors often employed in QSRR studies for such molecules include:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrophilic and nucleophilic attacks.

Steric Descriptors: These describe the three-dimensional arrangement of the molecule, including molecular volume, surface area, and specific conformational parameters. Steric hindrance can play a significant role in the accessibility of the reactive centers.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, reflecting its size, shape, and degree of branching.

A comprehensive search of scientific literature did not yield specific QSRR studies conducted directly on this compound. However, the principles of QSRR are broadly applicable. A hypothetical QSRR study on a series of substituted benzyl (B1604629) alcohols, including this compound, could investigate, for example, the rate of oxidation of the alcohol group. The electronic effect of the bromo and dimethoxy substituents, as well as their positions on the aromatic ring, would be captured by various descriptors, which would then be correlated with the observed reactivity.

Table 1: Hypothetical Descriptors for a QSRR Study of this compound

| Descriptor Type | Descriptor Example | Potential Influence on Reactivity |

| Electronic | HOMO Energy | Influences susceptibility to oxidation. |

| LUMO Energy | Relates to reactivity towards nucleophiles. | |

| Mulliken Atomic Charges | Indicates electron density on the benzylic carbon and oxygen, affecting reaction pathways. | |

| Steric | Molecular Volume | Can affect the approach of reactants to the alcohol functional group. |

| Ovality | A measure of the molecule's deviation from a spherical shape, which can influence intermolecular interactions. | |

| Topological | Wiener Index | Relates to the branching of the molecule. |

| Balaban J Index | A distance-based topological index that can correlate with various physicochemical properties. |

In Silico Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for structure elucidation and for the interpretation of experimental spectra. Techniques such as Density Functional Theory (DFT) and ab initio methods can provide accurate predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and other spectroscopic data.

As with QSRR studies, specific, publicly available in silico spectroscopic predictions for this compound are not readily found in the literature. However, various software packages and online tools allow for the theoretical calculation of such spectra based on the molecule's structure. These predictions are based on fundamental quantum mechanical principles.

For instance, the prediction of the ¹H and ¹³C NMR spectra involves calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). Similarly, IR spectra can be predicted by calculating the vibrational frequencies and their corresponding intensities. These calculations can help in assigning peaks in an experimental spectrum to specific functional groups and vibrational modes within the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

This table presents illustrative predicted spectroscopic data. Actual values would be obtained from specific computational chemistry software.

| Spectrum | Parameter | Predicted Value/Range | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~ 7.0 - 7.5 ppm | Aromatic protons |

| ~ 4.5 - 5.0 ppm | -CH₂-OH proton | ||

| ~ 3.8 - 4.0 ppm | -OCH₃ protons | ||

| ~ 2.0 - 3.0 ppm | -OH proton (variable) | ||

| ¹³C NMR | Chemical Shift (δ) | ~ 150 - 160 ppm | Aromatic carbons attached to oxygen |

| ~ 110 - 130 ppm | Other aromatic carbons | ||

| ~ 60 - 70 ppm | -CH₂-OH carbon | ||

| ~ 55 - 60 ppm | -OCH₃ carbons | ||

| IR | Wavenumber (cm⁻¹) | ~ 3200 - 3600 | O-H stretch (alcohol) |

| ~ 2850 - 3000 | C-H stretch (aliphatic) | ||

| ~ 3000 - 3100 | C-H stretch (aromatic) | ||

| ~ 1450 - 1600 | C=C stretch (aromatic ring) | ||

| ~ 1000 - 1300 | C-O stretch (ether and alcohol) | ||

| ~ 550 - 750 | C-Br stretch |

It is crucial to note that the accuracy of these in silico predictions depends heavily on the level of theory, the basis set used in the calculations, and the consideration of solvent effects. Experimental validation remains the gold standard for structural confirmation.

Applications of 2 Bromo 3,5 Dimethoxyphenyl Methanol in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Organic Scaffolds

No specific studies were identified that detail the use of (2-Bromo-3,5-dimethoxyphenyl)methanol as a building block for constructing complex organic scaffolds.

Precursor in the Synthesis of Functional Organic Materials

Information regarding the successful synthesis of functional organic materials derived from this compound is not present in the available literature.

Applications in Ligand Design for Catalysis

Integration into Divergent Synthesis Pathways for Libraries of Compounds

No documented examples of this compound being utilized in divergent synthesis strategies for the creation of compound libraries were found.

While related isomers such as (2-Bromo-4,5-dimethoxyphenyl)methanol have been investigated for their synthetic utility, this information cannot be attributed to this compound. Further research and publication are required to elucidate the specific characteristics and potential applications of this compound.

Future Research Directions and Emerging Opportunities for 2 Bromo 3,5 Dimethoxyphenyl Methanol

Exploration of Unconventional Reaction Pathways and Catalytic Systems

Future research should focus on moving beyond traditional synthetic methods to explore unconventional reaction pathways that offer novel reactivity and selectivity. The aryl bromide moiety is an ideal handle for modern cross-coupling and functionalization reactions.

Photoredox and Electrocatalytic Pathways: Nickel/photoredox catalysis has become a powerful tool for forming C(sp²)–C(sp³) bonds, often using aryl bromides as coupling partners. nih.gov Future studies could investigate the coupling of (2-Bromo-3,5-dimethoxyphenyl)methanol with various radical precursors generated from sources like acetals, carboxylic acids, or alkyl silicates under photoredox conditions. Similarly, electro-organic synthesis offers a sustainable alternative to chemical oxidants or reductants and could be applied to functionalize the aromatic ring or modify the benzyl (B1604629) alcohol group.

Novel Catalytic Systems: The development of unique catalytic systems could enable previously inaccessible transformations. For instance, palladium/norbornene cooperative catalysis (Catellani-type reactions) offers a powerful method for the selective functionalization of both the ipso and ortho positions of aryl halides. researchgate.net Applying this to this compound could lead to the one-pot synthesis of highly substituted aromatic products by functionalizing the C-Br bond and one of the adjacent C-H bonds. Furthermore, exploring gold-catalyzed C-H activation could provide alternative routes to complex aromatic structures. nih.gov

A hypothetical research direction could involve screening various catalytic systems for a novel C-H activation/functionalization reaction, as illustrated in the table below.

| Entry | Catalyst System | Ligand | Additive | C-H Functionalization Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Ag₂CO₃ | 15 |

| 2 | [Rh(cod)Cl]₂ | BINAP | Cs₂CO₃ | 35 |

| 3 | Ru(p-cymene)Cl₂]₂ | dppf | K₂CO₃ | 42 |

| 4 | AuCl(IPr) | AgOTf | NaOAc | 25 |

Development of New Derivatization Strategies and Their Chemical Utility

The dual functionality of this compound—the aryl bromide and the benzyl alcohol—provides extensive opportunities for derivatization. Future efforts should concentrate on leveraging these two points of reactivity to generate diverse molecular scaffolds.

Cross-Coupling Reactions: The aryl bromide is a versatile functional group for numerous transition metal-catalyzed cross-coupling reactions. rsc.org Beyond standard Suzuki and Heck reactions, exploring less common but powerful methods like Hiyama (organosilanes) and Stille (organostannanes) cross-couplings could yield novel structures. rsc.orgacs.org These reactions would attach a wide variety of substituents (alkyl, alkenyl, aryl, etc.) at the 2-position, creating a library of derivatives from a single starting material. For example, enantioselective Hiyama cross-coupling could be used to introduce chiral moieties. acs.org

Modification of the Hydroxymethyl Group: The benzyl alcohol functionality can be easily transformed. Oxidation to the corresponding aldehyde or carboxylic acid would provide entry into a host of other reactions, such as reductive aminations, Wittig reactions, or amide couplings. Etherification or esterification could be used to introduce different side chains, potentially modulating the compound's physical or biological properties.

Sequential and One-Pot Reactions: A significant opportunity lies in developing sequential or one-pot procedures that modify both functional groups. For example, a Suzuki coupling at the bromide position could be followed by an in-situ oxidation of the alcohol, streamlining the synthesis of complex targets like 2-aryl-3,5-dimethoxybenzoic acids. Palladium-catalyzed tandem reactions that combine nucleophilic substitution with cross-coupling could also be envisioned. acs.org

Advanced In Situ Monitoring Techniques for Reactions Involving the Compound

To optimize reaction conditions, understand mechanisms, and ensure safety and scalability, the application of advanced in situ monitoring techniques is crucial. Reactions involving organometallic intermediates, which are common in the functionalization of aryl halides, are particularly well-suited for such analysis. rsc.org

Spectroscopic Methods: Techniques like in situ Raman and infrared (IR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products without requiring sample extraction. nih.gov For instance, monitoring a Grignard reagent formation from this compound or a subsequent cross-coupling reaction could allow for precise determination of reaction endpoints and the detection of transient intermediates.

Advanced Paramagnetic Resonance: For reactions involving paramagnetic catalysts or intermediates (e.g., certain nickel or chromium catalytic cycles), in situ Electron Paramagnetic Resonance (EPR) spectroscopy could be employed to monitor the structure and valence state of the metal center during the reaction, providing deep mechanistic insights. acs.org

Single-Molecule Junction Techniques: For fundamental mechanistic studies, cutting-edge techniques like scanning tunneling microscopy break single-molecule junctions (STMBJ) could be used to monitor organometallic processes such as transmetallation in real-time at the single-molecule level. chinesechemsoc.org This could provide an unprecedented understanding of the electronic factors influencing cross-coupling reactions with this specific substrate.

Sustainable and Scalable Production Methodologies

For this compound to be a truly useful building block, its synthesis must be sustainable and scalable. Future research should focus on developing "green" chemistry approaches for its production and subsequent reactions.

Greener Bromination Protocols: The synthesis of the compound itself likely involves aromatic bromination. Traditional methods often use hazardous liquid bromine. Research into safer and more sustainable alternatives is an important direction. This includes aerobic oxidative bromination, which uses air as the terminal oxidant, or systems that generate the brominating agent in situ from safer salts like HBr or NaBr. nih.govacs.org The use of ionic liquids as recyclable catalysts and solvents in these processes also warrants exploration. nih.gov

Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processing in terms of safety, efficiency, and scalability. nih.gov Developing a flow process for the synthesis of this compound, potentially starting from 3,5-dimethoxybenzaldehyde (B42067), could enable safer handling of hazardous reagents and better control over reaction exotherms. google.com Furthermore, subsequent derivatization reactions, such as lithiation or cross-coupling, could be integrated into a continuous multi-step sequence. nih.gov

| Parameter | Traditional Batch Bromination | In Situ Flow Bromination | Aerobic Catalytic Bromination |

| Bromine Source | Liquid Br₂ | NaBr / HBr + Oxidant | HBr + O₂ |

| Safety | High risk (toxic, corrosive) | Improved (in situ generation) | High (avoids Br₂) |

| Atom Economy | Moderate | High | Very High |

| Scalability | Limited by heat transfer | Excellent | Good |

| Solvent | Halogenated solvents | Greener options possible | Ionic liquids / Green solvents |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The structural attributes of this compound make it an excellent candidate for integration into modern automated chemistry platforms, which can dramatically accelerate the discovery of new molecules and reaction conditions. researchgate.net

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of hundreds of reaction conditions in parallel. nih.gov This technology could be applied to optimize the various cross-coupling reactions (Suzuki, Heck, etc.) for this specific substrate. By using microtiter plates, a wide array of catalysts, ligands, bases, and solvents can be rapidly evaluated to find the optimal conditions for synthesizing a desired derivative, a process that would be prohibitively time-consuming using traditional methods. acs.org Colorimetric or fluorescence-based assays could be developed for rapid screening of coupling reactions involving aryl halides. nih.govacs.org

Automated Synthesis Platforms: Automated synthesis robots can perform multi-step reaction sequences with high precision and reproducibility, operating 24/7. biovanix.com this compound could be utilized as a core building block in such systems. An automated platform could be programmed to perform a sequence, for example: 1) a Suzuki coupling on the aryl bromide, 2) oxidation of the alcohol to an aldehyde, and 3) a reductive amination to install a diverse set of amines, all without manual intervention. This approach, combining flow chemistry with solid-phase synthesis techniques, would enable the on-demand production of libraries of complex analogues for biological screening or materials testing. innovationnewsnetwork.comnus.edu.sg

Q & A

Q. What are the optimal synthetic conditions for (2-Bromo-3,5-dimethoxyphenyl)methanol?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves refluxing a brominated precursor (e.g., 2-hydroxy-4,6-dimethoxybenzaldehyde) with a brominating agent in ethanol under basic conditions (e.g., KOH). After 24 hours of stirring, the mixture is acidified, and the product is crystallized from methanol . Key parameters include solvent polarity (ethanol for solubility), temperature control (reflux at ~78°C), and stoichiometric ratios to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR can resolve the bromine-induced deshielding of aromatic protons (e.g., para-bromo substituent at δ ~7.2 ppm) and methoxy groups (δ ~3.8 ppm).

- FTIR : Confirm hydroxyl (O–H stretch ~3200–3400 cm⁻¹) and methoxy (C–O–C ~1250 cm⁻¹) functionalities.

- HRMS : Exact mass analysis (C₉H₁₁BrO₃: 245.98915 g/mol) ensures molecular formula validation .

Q. What purification strategies are recommended for isolating high-purity samples?

Use silica gel column chromatography with a gradient of n-hexane/ethyl acetate (e.g., 7:3 to 1:1) to separate polar byproducts. Recrystallization from methanol or ethanol enhances purity, leveraging the compound’s moderate solubility in polar solvents .

Advanced Research Questions

Q. How can catalytic methods improve the synthesis of this compound?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or hydrogenation can enhance regioselectivity and yield. For example, hydrogenation of a ketone intermediate (e.g., 2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone) using Pd/C in methanol under H₂ achieves >80% yield while reducing halogenated byproducts .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data may arise from rotational isomers or residual solvents. Use variable-temperature NMR to identify dynamic processes, and cross-validate with X-ray crystallography (if crystals are obtainable). For mass spectrometry, high-resolution instruments (HRMS) with error <2 ppm are critical .

Q. What strategies mitigate impurities from bromination side reactions?

Optimize bromine stoichiometry (1:1 molar ratio with the precursor) and introduce scavengers (e.g., Na₂S₂O₃) to quench excess Br₂. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) to halt the reaction before over-bromination occurs .

Q. How can the crystal structure of this compound be determined using SHELX software?

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å).

- Structure Solution : SHELXD or SHELXS for phase determination via direct methods.

- Refinement : SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for Br and O atoms. Validate with R-factor (<0.05) and residual electron density maps .

Q. What methodologies assess its potential bioactivity, such as antioxidant properties?

Perform DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Dissolve the compound in DMSO (1 mM), mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Compare IC₅₀ values with standard antioxidants (e.g., ascorbic acid) .

Q. How can this compound serve as a precursor for advanced organic synthesis?

The hydroxyl and bromine groups enable diverse functionalization:

Q. What statistical approaches address discrepancies in reported reaction yields?

Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). Use ANOVA to identify significant factors. For example, a Central Composite Design (CCD) can optimize yield while minimizing bromine waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.